molecular formula C8H6FNO2 B8559222 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B8559222
M. Wt: 167.14 g/mol
InChI Key: MWAUEYOMOUNQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a fluorinated aniline derivative with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom or other reactive sites on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The fluorine atom can play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3H-1,4-benzoxazin-2(4H)-one: The non-fluorinated parent compound.

    7-chloro-3H-1,4-benzoxazin-2(4H)-one: A similar compound with a chlorine atom instead of fluorine.

    7-bromo-3H-1,4-benzoxazin-2(4H)-one: A brominated analogue.

Uniqueness

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2

InChI Key

MWAUEYOMOUNQCW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.17 mol) of 5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate are added in portions at 60° C. to a suspension of 5 g (0.89 mol) of iron powder in 450 ml of 5 per cent strength aqueous acetic acid. During this process, the temperature of the suspension rises to 90° C. The mixture is stirred for another 30 minutes at 90° C. and, after cooling, the undissolved components are filtered off. The filtration residue is suspended repeatedly in warm methanol and the suspension is filtered. After concentration, the combined methanol filtrates give 21.3 g (75% of theory) of 7-fluoro-3H-1,4-benzoxazin-2(4H)-one having a melting point of 199° C.
Name
5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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